molecular formula C24H26N4O2S B2432577 3-ethyl-N-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251547-16-6

3-ethyl-N-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B2432577
CAS No.: 1251547-16-6
M. Wt: 434.56
InChI Key: SRJKTNNBRVPKBO-UHFFFAOYSA-N
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Description

3-ethyl-N-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a complex organic compound that belongs to the class of triazolopyridine sulfonamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-N-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the triazolopyridine core, followed by the introduction of the sulfonamide group and subsequent alkylation to introduce the ethyl and methyl groups. Common reagents used in these reactions include sulfonyl chlorides, alkyl halides, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-N-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-ethyl-N-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biology, this compound may exhibit various biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers can study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, the compound’s potential pharmacological activities can be explored for the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry

In industry, the compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with desired characteristics such as conductivity, stability, or reactivity.

Mechanism of Action

The mechanism of action of 3-ethyl-N-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-ethyl-N-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide include other triazolopyridine sulfonamides with different substituents. Examples include:

  • 3-ethyl-N-(4-ethylphenyl)-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
  • 3-ethyl-N-(4-ethylphenyl)-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-7-sulfonamide

Uniqueness

The uniqueness of this compound lies in its specific substituents and their positions on the triazolopyridine core

Properties

IUPAC Name

3-ethyl-N-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2S/c1-4-19-12-14-21(15-13-19)28(17-20-10-8-18(3)9-11-20)31(29,30)22-7-6-16-27-23(5-2)25-26-24(22)27/h6-16H,4-5,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJKTNNBRVPKBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(CC2=CC=C(C=C2)C)S(=O)(=O)C3=CC=CN4C3=NN=C4CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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